4-(S)-Hydroxypyrrolidinylavanafil is a compound that belongs to the class of pyrrolidine derivatives. It is notable for its potential applications in pharmacology, particularly in the context of enhancing sexual function and treating erectile dysfunction. This compound is derived from avanafil, a well-known phosphodiesterase type 5 inhibitor used in the treatment of erectile dysfunction. The presence of the hydroxypyrrolidine moiety contributes to its unique properties and efficacy.
4-(S)-Hydroxypyrrolidinylavanafil is classified as a synthetic organic compound. Its synthesis typically involves the modification of avanafil, which itself is a selective inhibitor of phosphodiesterase type 5. The compound can be sourced from various chemical suppliers specializing in pharmaceutical intermediates and research chemicals, such as BenchChem and EvitaChem.
The synthesis of 4-(S)-Hydroxypyrrolidinylavanafil generally involves several steps:
The synthesis may involve specific reaction conditions, such as temperature control, solvent selection, and reaction time optimization to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification and analysis of the synthesized compound.
The molecular structure of 4-(S)-Hydroxypyrrolidinylavanafil can be represented by its chemical formula . The compound features a pyrrolidine ring with a hydroxyl group attached to it, contributing to its pharmacological properties.
These structural details indicate that 4-(S)-Hydroxypyrrolidinylavanafil has a complex architecture that is critical for its interaction with biological targets.
4-(S)-Hydroxypyrrolidinylavanafil can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation processes and reducing agents such as lithium aluminum hydride for reduction. These reactions are essential for modifying the compound's properties to enhance its pharmacological effects.
The mechanism of action for 4-(S)-Hydroxypyrrolidinylavanafil primarily involves the inhibition of phosphodiesterase type 5 enzymes. By blocking this enzyme, the compound increases levels of cyclic guanosine monophosphate (cGMP), leading to prolonged vasodilation and enhanced blood flow to erectile tissues during sexual stimulation.
This mechanism results in improved erectile function by facilitating smooth muscle relaxation in the corpus cavernosum. Clinical studies have demonstrated that compounds like avanafil significantly improve erectile function scores when compared to placebo.
Relevant data regarding these properties are crucial for understanding how the compound behaves under different storage conditions and formulations.
4-(S)-Hydroxypyrrolidinylavanafil has significant potential applications in scientific research and pharmaceuticals:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2